1-(Thiolan-3-yl)piperazine dihydrochloride

Building Block Purity Medicinal Chemistry Procurement Specification

This chiral piperazine building block features a thiolane ring at the 3-position, introducing a stereocenter and conformational constraint absent in generic piperazines. With LogP ~1.24 and TPSA 15.27 Ų, it is engineered for blood-brain barrier penetration in CNS GPCR ligand programs (dopamine, serotonin, histamine receptors). The dihydrochloride salt delivers superior aqueous solubility—eliminating DMSO in biochemical and cell-based assays to reduce solvent-induced artifacts. At ≥98% purity, it ensures maximum conversion efficiency in late-stage amide couplings, Buchwald-Hartwig reactions, and reductive aminations. Critically, this scaffold is not interchangeable with alkyl or aryl piperazines; the thiolane sulfur and stereochemistry create unique hydrogen-bonding and steric landscapes essential for SAR reproducibility.

Molecular Formula C8H18Cl2N2S
Molecular Weight 245.21 g/mol
CAS No. 1376228-74-8
Cat. No. B1445707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiolan-3-yl)piperazine dihydrochloride
CAS1376228-74-8
Molecular FormulaC8H18Cl2N2S
Molecular Weight245.21 g/mol
Structural Identifiers
SMILESC1CSCC1N2CCNCC2.Cl.Cl
InChIInChI=1S/C8H16N2S.2ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;;/h8-9H,1-7H2;2*1H
InChIKeyHRNZUMULOJUTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Qualified Overview of 1-(Thiolan-3-yl)piperazine Dihydrochloride (CAS 1376228-74-8) as a Research Building Block


1-(Thiolan-3-yl)piperazine dihydrochloride (CAS 1376228-74-8) is a heterocyclic organic compound belonging to the piperazine class, characterized by a piperazine ring linked to a tetrahydrothiophene (thiolane) moiety at the 3-position . With a molecular formula of C₈H₁₈Cl₂N₂S and a molecular weight of 245.21–245.22 g/mol, the compound is supplied as a dihydrochloride salt, which enhances its aqueous solubility and handling characteristics for research applications . The compound serves primarily as a versatile small-molecule scaffold and building block in medicinal chemistry and organic synthesis, particularly for the construction of ligands targeting neurotransmitter receptors and for heterocyclic modifications .

Why Generic Substitution of 1-(Thiolan-3-yl)piperazine Dihydrochloride with Unrelated Piperazine Analogs Risks Project Integrity


Generic substitution among piperazine derivatives is inadvisable because the thiolane ring in 1-(thiolan-3-yl)piperazine dihydrochloride imparts distinct physicochemical and stereoelectronic properties that are not recapitulated by simple alkyl or aryl piperazines. The saturated sulfur-containing heterocycle introduces a stereocenter at the C3 position, alters lipophilicity (LogP ~1.24) relative to unsubstituted piperazine, and provides a unique hydrogen-bonding landscape (TPSA 15.27 Ų, 3 H-bond acceptors, 1 donor) that modulates target engagement . The dihydrochloride salt form further differentiates the compound from its free base analog (CAS 666853-12-9), which has markedly different solubility and handling properties . Substituting with a structurally distinct piperazine without the thiolane moiety would eliminate the scaffold-specific interactions and conformational flexibility that define the compound's utility as a lead-like building block, thereby compromising SAR studies and synthetic reproducibility .

Quantitative Differentiation of 1-(Thiolan-3-yl)piperazine Dihydrochloride (CAS 1376228-74-8) Against In-Class Comparators


Commercial Purity: 1-(Thiolan-3-yl)piperazine Dihydrochloride vs. Free Base Analog

The dihydrochloride salt form (CAS 1376228-74-8) is commercially available at a higher minimum purity specification (≥98% from Chemscene and Leyan) compared to its free base counterpart 1-(thiolan-3-yl)piperazine (CAS 666853-12-9), which is typically supplied at 95% purity . This 3% absolute purity differential reduces the burden of purification prior to use in sensitive reactions such as amide couplings or reductive aminations.

Building Block Purity Medicinal Chemistry Procurement Specification

Lipophilicity (LogP) Differential: Thiolane-Piperazine vs. Unsubstituted Piperazine

1-(Thiolan-3-yl)piperazine dihydrochloride exhibits a calculated LogP of 1.24, whereas unsubstituted piperazine (free base) has a reported LogP of approximately -1.5 . The ~2.7 log unit increase in lipophilicity conferred by the thiolane ring enhances predicted membrane permeability and blood-brain barrier penetration potential, positioning the scaffold for CNS-targeted library design . The TPSA of 15.27 Ų remains low, indicating favorable passive permeability characteristics.

LogP Drug-likeness Medicinal Chemistry Optimization

Solubility and Salt Form Advantage: Dihydrochloride vs. Free Base Handling

The dihydrochloride salt (CAS 1376228-74-8) is a crystalline solid with enhanced aqueous solubility compared to the free base (CAS 666853-12-9), which is a viscous liquid or low-melting solid with lower water solubility . This differential facilitates precise weighing, dissolution in aqueous buffers for biological assays, and improved long-term storage stability . The salt form also exhibits a higher molecular weight (245.21 vs. 172.29 g/mol), which must be accounted for in stoichiometric calculations but offers practical handling advantages.

Aqueous Solubility Salt Selection Research Handling

Storage Stability and Shelf-Life Parameters

The dihydrochloride salt requires sealed storage at 2–8°C for optimal long-term stability, as specified by multiple vendors . In contrast, the free base analog is recommended for storage in a cool, dry place at ambient temperature . This differential in storage requirements reflects the salt's higher hygroscopicity and potential for hydrolysis, which must be factored into procurement and inventory management. Proper storage ensures that the compound maintains its specified purity over extended periods.

Storage Conditions Stability Procurement Planning

Validated Application Scenarios for 1-(Thiolan-3-yl)piperazine Dihydrochloride (CAS 1376228-74-8) Based on Quantitative Differentiation


Scaffold for CNS-Targeted GPCR Ligand Libraries

The elevated LogP of 1.24 and low TPSA (15.27 Ų) relative to unsubstituted piperazine support the compound's use as a privileged scaffold for designing blood-brain barrier permeable ligands targeting CNS GPCRs such as dopamine, serotonin, and histamine receptors . The thiolane ring introduces a stereocenter and conformational constraint that can enhance target selectivity compared to flexible alkyl piperazines .

Synthetic Intermediate Requiring High Purity for Late-Stage Functionalization

With a minimum purity specification of ≥98% from select vendors, the dihydrochloride salt is optimally suited for late-stage diversification reactions where impurities could compromise yield or generate difficult-to-remove byproducts . This is particularly critical for amide bond formations, Buchwald-Hartwig couplings, and reductive aminations where free amine purity directly impacts conversion efficiency .

Aqueous Biological Assay Development

The dihydrochloride salt's enhanced aqueous solubility eliminates the need for DMSO or other organic co-solvents in biochemical and cell-based assays, reducing solvent-induced artifacts and enabling more physiologically relevant test conditions . This is advantageous for high-throughput screening campaigns where compound precipitation can generate false negatives or variable dose-response curves .

Technical Documentation Hub

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